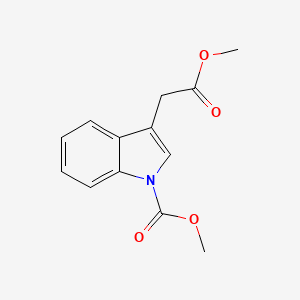

1H-Indole-3-acetic acid, 1-(methoxycarbonyl)-, methyl ester

CAS No.: 174319-54-1

Cat. No.: VC13894804

Molecular Formula: C13H13NO4

Molecular Weight: 247.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 174319-54-1 |

|---|---|

| Molecular Formula | C13H13NO4 |

| Molecular Weight | 247.25 g/mol |

| IUPAC Name | methyl 3-(2-methoxy-2-oxoethyl)indole-1-carboxylate |

| Standard InChI | InChI=1S/C13H13NO4/c1-17-12(15)7-9-8-14(13(16)18-2)11-6-4-3-5-10(9)11/h3-6,8H,7H2,1-2H3 |

| Standard InChI Key | ATOYWPVEKTUJHE-UHFFFAOYSA-N |

| SMILES | COC(=O)CC1=CN(C2=CC=CC=C21)C(=O)OC |

| Canonical SMILES | COC(=O)CC1=CN(C2=CC=CC=C21)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1H-Indole-3-acetic acid, 1-(methoxycarbonyl)-, methyl ester (CAS 174319-54-1) is characterized by a methoxycarbonyl group at the indole nitrogen and a methyl ester at the acetic acid side chain. While direct structural data for this specific compound is limited in the provided sources, analogous compounds such as 1-acetyl-1H-indole-3-acetic acid methyl ester (CAS 55191-22-5) offer insights. The molecular formula is inferred as , with a molecular weight of approximately 263.25 g/mol .

Table 1: Comparative Molecular Properties of Related Indole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 1-Acetyl-1H-indole-3-acetic acid methyl ester | 55191-22-5 | 231.25 | |

| 1H-Indole-3-acetic acid, methyl ester | 1912-33-0 | 189.21 |

The methoxycarbonyl group enhances steric bulk and electronic effects compared to acetyl or unsubstituted derivatives, potentially altering reactivity and biological interactions.

Synthetic Pathways and Reaction Mechanisms

Esterification and Functionalization

The synthesis of indole-3-acetic acid esters typically involves stepwise functionalization. For example, methyl 2-(1-acetyl-1H-indol-3-yl)acetate (CAS 55191-22-5) is synthesized via acetylation of indole-3-acetic acid followed by esterification with methanol . Similarly, introducing a methoxycarbonyl group likely requires:

-

Protection of the indole nitrogen using a reagent like methyl chloroformate.

-

Esterification of the carboxylic acid with methanol under acidic or catalytic conditions .

A representative reaction sequence from literature involves:

This pathway mirrors methods used for synthesizing methyl 2-(1-acetylindol-3-yl)acetate, where lithium dialkylamide bases facilitate deprotonation before alkylation .

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring substitution occurs exclusively at the indole nitrogen.

-

Yield limitations: Reported yields for analogous reactions, such as the synthesis of α-methyl derivatives, rarely exceed 36% .

Applications in Scientific Research

Biological Activity

While direct studies on 1H-indole-3-acetic acid, 1-(methoxycarbonyl)-, methyl ester are sparse, structurally related compounds exhibit notable bioactivity:

-

Anticancer potential: Methyl indole-3-acetate derivatives induce apoptosis in hepatocellular carcinoma (HCC) cells via ROS-mediated pathways.

-

Plant growth modulation: Esterified IAA derivatives often display altered phytohormonal activity due to increased membrane permeability .

Table 2: Biological Effects of Selected Indole Derivatives

Industrial and Pharmacological Relevance

Agricultural Chemistry

Esterified indole derivatives are explored as stabilized auxin analogs for herbicide formulations. The methoxycarbonyl group may reduce enzymatic degradation, prolonging activity in soil systems.

Drug Development

The compound’s ability to overcome multidrug resistance (e.g., in 5-fluorouracil-resistant HCC cells) highlights its potential as a chemosensitizer . Structural tuning of the ester and carbonyl groups could optimize pharmacokinetic profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume